molecular formula C12H15N5O2 B244649 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide

Cat. No. B244649
M. Wt: 261.28 g/mol
InChI Key: ASGIGKKRONGCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, studies have shown that it may exert its effects through the regulation of various signaling pathways such as the PI3K/Akt and MAPK pathways. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. It has been shown to reduce oxidative stress and inflammation, regulate blood pressure, improve cardiac function, induce apoptosis in cancer cells, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments include its potential as a multi-targeted agent in various diseases and its ability to modulate various signaling pathways. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide. These include further investigation of its mechanism of action, optimization of its structure for improved efficacy and safety, and clinical studies to determine its potential as a therapeutic agent in various diseases. Additionally, studies can be conducted to explore its potential as a diagnostic tool or as a drug delivery system.
In conclusion, 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a compound with potential applications in various fields of scientific research. Further studies are necessary to fully understand its mechanism of action and to determine its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-methyl-2H-tetrazole-5-amine to yield the final product.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. In cardiovascular disease, it has been studied for its ability to regulate blood pressure and improve cardiac function. In neurological disorders, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.

properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C12H15N5O2/c1-8-5-4-6-10(9(8)2)19-7-11(18)13-12-14-16-17(3)15-12/h4-6H,7H2,1-3H3,(H,13,15,18)

InChI Key

ASGIGKKRONGCEA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)C)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)C)C

Origin of Product

United States

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